

## Application Notes and Protocols for Immunoprecipitation of USP28/USP25 following CT1113 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CT1113    |           |
| Cat. No.:            | B12377666 | Get Quote |

# For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the immunoprecipitation of ubiquitin-specific proteases 28 (USP28) and 25 (USP25) following treatment with the dual inhibitor **CT1113**. The protocols outlined below are intended to facilitate the study of the inhibitor's effects on the ubiquitination status of USP28/USP25 substrates and the interactions of these deubiquitinases.

## Application Notes Introduction

Ubiquitin-specific proteases USP28 and USP25 are deubiquitinating enzymes (DUBs) that play critical roles in various cellular processes, including cell cycle progression, DNA damage response, and oncogenic signaling. Their dysregulation has been implicated in the pathology of numerous cancers. **CT1113** has been identified as a potent and selective small-molecule inhibitor of both USP28 and USP25[1]. It has demonstrated broad-spectrum anti-cancer activity by promoting the degradation of oncoproteins such as c-MYC, NOTCH1, and KRAS[2][3][4][5].

The study of USP28 and USP25 and their inhibition by compounds like **CT1113** is crucial for understanding their therapeutic potential. Immunoprecipitation (IP) is a powerful technique to



isolate USP28 and USP25 from cell lysates to study their post-translational modifications, enzymatic activity, and protein-protein interactions. Following treatment with **CT1113**, IP can be instrumental in elucidating the mechanism of action of the inhibitor, particularly in assessing the ubiquitination status of substrate proteins.

### **Principle of the Assay**

Immunoprecipitation relies on the highly specific interaction between an antibody and its target antigen. In this context, an antibody specific to either USP28 or USP25 is used to capture the protein from a complex mixture of proteins in a cell lysate. The antibody-protein complex is then immobilized on a solid support, typically agarose or magnetic beads conjugated with Protein A or Protein G. After a series of washes to remove non-specifically bound proteins, the captured protein (and any interacting partners, in the case of co-immunoprecipitation) can be eluted and analyzed by various downstream applications, most commonly Western blotting.

When investigating the effects of **CT1113**, cells are first treated with the inhibitor. The subsequent immunoprecipitation of a target substrate of USP28/USP25, followed by Western blotting for ubiquitin, can reveal an increase in the ubiquitination of the substrate, as the inhibitory action of **CT1113** on USP28/USP25 prevents the removal of ubiquitin chains.

#### CT1113: A Dual Inhibitor of USP28 and USP25

**CT1113** is a potent inhibitor of both USP28 and USP25, with IC50 values of 3.9 nM and 26.1 nM, respectively[1]. By inhibiting these DUBs, **CT1113** leads to the accumulation of ubiquitinated forms of their substrates, targeting them for proteasomal degradation. This mechanism underlies the observed destabilization of key oncoproteins in various cancer models[2][3][6].

| Inhibitor | Target(s)    | IC50 (nM)                    | Reported Effects                                                        |
|-----------|--------------|------------------------------|-------------------------------------------------------------------------|
| CT1113    | USP28, USP25 | 3.9 (USP28), 26.1<br>(USP25) | Destabilization of NOTCH1, c-MYC, KRAS; Anti-tumor activity[1][2][4][5] |

## **Experimental Design Considerations**



- Cell Line Selection: Choose a cell line known to express the target protein (USP28, USP25, or their substrates) at a detectable level.
- **CT1113** Treatment: The optimal concentration and duration of **CT1113** treatment should be determined empirically for the specific cell line and experimental goal. A typical starting point could be in the range of the reported IC50 values.
- Controls: Appropriate controls are critical for data interpretation. These should include:
  - Vehicle Control: Cells treated with the vehicle (e.g., DMSO) used to dissolve CT1113.
  - Isotype Control IgG: An antibody of the same isotype and from the same host species as the primary IP antibody, used to control for non-specific binding to the beads.
  - Input Control: A fraction of the cell lysate saved before the immunoprecipitation step to verify the presence of the target protein.
- Proteasome Inhibition: To observe the accumulation of ubiquitinated proteins, it is often
  beneficial to treat cells with a proteasome inhibitor (e.g., MG132) for a short period before
  cell lysis. This prevents the degradation of the ubiquitinated substrates.

# Signaling Pathway and Experimental Workflow Diagrams





Click to download full resolution via product page

Caption: USP28/USP25 Signaling and CT1113 Inhibition.





Click to download full resolution via product page

Caption: Immunoprecipitation Experimental Workflow.



# Detailed Experimental Protocols Protocol 1: Immunoprecipitation of a USP28/USP25 Substrate to Assess Ubiquitination Status

This protocol describes the immunoprecipitation of a known substrate of USP28 or USP25 (e.g., c-MYC) from cells treated with **CT1113**, followed by Western blot analysis to detect changes in its ubiquitination.

#### Materials:

- Cell culture reagents
- CT1113 (and appropriate vehicle, e.g., DMSO)
- Proteasome inhibitor (e.g., MG132)
- Ice-cold Phosphate-Buffered Saline (PBS)
- Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
- Primary antibody against the substrate protein for IP (e.g., anti-c-MYC)
- Isotype control IgG
- Protein A/G agarose or magnetic beads
- Wash Buffer (e.g., Lysis buffer or a less stringent buffer like PBS with 0.1% Tween-20)
- Elution Buffer (e.g., 2x Laemmli sample buffer)
- Primary antibodies for Western blotting (e.g., anti-ubiquitin, anti-c-MYC)
- HRP-conjugated secondary antibodies
- Chemiluminescence substrate

#### Procedure:



#### • Cell Treatment:

- Plate cells and grow to 70-80% confluency.
- Treat cells with the desired concentration of CT1113 or vehicle for the determined time.
- (Optional) In the last 4-6 hours of treatment, add a proteasome inhibitor (e.g., 10 μM MG132) to the culture medium.

#### Cell Lysis:

- Wash cells twice with ice-cold PBS.
- Add ice-cold Lysis Buffer to the cells and incubate on ice for 15-30 minutes.
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Transfer the supernatant (cell lysate) to a new pre-chilled tube. Reserve a small aliquot as the "input" control.
- Lysate Pre-clearing (Optional but Recommended):
  - Add Protein A/G beads to the cell lysate and incubate with gentle rotation for 30-60 minutes at 4°C.
  - Centrifuge to pellet the beads and transfer the supernatant to a new tube.
- Immunoprecipitation:
  - Add the primary antibody against the substrate protein (or isotype control IgG) to the precleared lysate.
  - Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
  - Add pre-washed Protein A/G beads to the lysate-antibody mixture.
  - Incubate with gentle rotation for 1-2 hours at 4°C.



#### Washing:

- Pellet the beads by centrifugation (or using a magnetic rack).
- Discard the supernatant and wash the beads 3-5 times with ice-cold Wash Buffer.

#### Elution:

- After the final wash, remove all supernatant.
- Resuspend the beads in 2x Laemmli sample buffer.
- Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
- Centrifuge to pellet the beads, and collect the supernatant containing the eluted proteins.
- Western Blot Analysis:
  - Separate the eluted proteins and the input control by SDS-PAGE.
  - Transfer the proteins to a PVDF or nitrocellulose membrane.
  - Block the membrane and probe with a primary antibody against ubiquitin to detect the ubiquitination status of the immunoprecipitated substrate.
  - The membrane can be stripped and re-probed with an antibody against the substrate protein to confirm successful immunoprecipitation.

# Protocol 2: Co-Immunoprecipitation of USP28 or USP25 to Identify Interacting Proteins

This protocol is designed to pull down USP28 or USP25 and any associated proteins. The effect of **CT1113** on these interactions can be assessed.

#### Materials:

Same as Protocol 1, with the following modifications:



- Primary antibody for IP: anti-USP28 or anti-USP25.
- Lysis buffer may need to be less stringent to preserve protein-protein interactions (e.g., a buffer with a non-ionic detergent like NP-40 and without SDS).
- Primary antibodies for Western blotting will be against the expected interacting partners.

#### Procedure:

The procedure is largely the same as Protocol 1, with the following key differences:

- In the Immunoprecipitation step (Step 4), use an antibody specific for USP28 or USP25.
- In the Western Blot Analysis (Step 7), after confirming the successful immunoprecipitation of USP28 or USP25, the membrane should be probed with antibodies against potential interacting proteins.

#### Data Presentation:

All quantitative data from Western blot analyses should be summarized in tables for clear comparison between different treatment groups (Vehicle vs. **CT1113**). Densitometry analysis of the bands should be performed, and the results normalized to appropriate loading controls.

| Treatment | IP          | Blot: Ubiquitin<br>(Relative Intensity) | Blot: Substrate<br>(Relative Intensity) |
|-----------|-------------|-----------------------------------------|-----------------------------------------|
| Vehicle   | Substrate   | 1.0                                     | 1.0                                     |
| CT1113    | Substrate   | (e.g., 2.5)                             | (e.g., 1.1)                             |
| Vehicle   | lgG Isotype | (e.g., 0.1)                             | (e.g., 0.05)                            |
| CT1113    | lgG Isotype | (e.g., 0.1)                             | (e.g., 0.06)                            |

Note: These protocols provide a general framework. Optimization of antibody concentrations, incubation times, and buffer compositions may be necessary for specific experimental systems.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. benchchem.com [benchchem.com]
- 2. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay PMC [pmc.ncbi.nlm.nih.gov]
- 3. ulab360.com [ulab360.com]
- 4. USP28 Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Preclinical testing of CT1113, a novel USP28 inhibitor, for the treatment of T-cell acute lymphoblastic leukaemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Immunoprecipitation of USP28/USP25 following CT1113 Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12377666#immunoprecipitation-of-usp28-usp25-after-ct1113-treatment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com